molecular formula C9H6ClNO B181481 3-Chloroquinolin-8-ol CAS No. 102878-83-1

3-Chloroquinolin-8-ol

Cat. No. B181481
M. Wt: 179.6 g/mol
InChI Key: JMXAPFATOSQMSP-UHFFFAOYSA-N
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Description

3-Chloroquinolin-8-ol is a chemical compound with the CAS Number: 102878-83-1. It has a molecular weight of 179.61 and is a solid substance . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of 3-Chloroquinolin-8-ol and its derivatives has been investigated in various studies. For instance, a study reported the use of N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) for the synthesis of 5-chloroquinolin-8-yl-benzoates . Another study reported the use of thin layer chromatography (TLC) for the identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol .


Molecular Structure Analysis

The molecular structure of 3-Chloroquinolin-8-ol consists of a quinoline core with a chlorine atom at the 3rd position and a hydroxyl group at the 8th position . The InChI key is provided in the product description .


Chemical Reactions Analysis

3-Chloroquinolin-8-ol can undergo various chemical reactions. For instance, it can be acylated with different acylating counterparts under Steglich conditions . Another study reported the use of DMAP-catalyzed esterification for the synthesis of 5-chloroquinolin-8-yl-benzoates .


Physical And Chemical Properties Analysis

3-Chloroquinolin-8-ol is a solid substance with a molecular weight of 179.61 .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry, Microbiology .

Summary of the Application

Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antibacterial agents. They have been found to be effective against both Gram-positive and Gram-negative bacteria .

Methods of Application or Experimental Procedures

Quinoline derivatives were prepared via the Mannich reaction and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria .

Results or Outcomes

Among the target compounds, a quinolone coupled hybrid showed potential effect against most of the tested Gram-positive and Gram-negative strains with MIC values of 0.125–8 μg/mL .

Inhibitor of Methionine Aminopeptidases

Specific Scientific Field

Biochemistry .

Summary of the Application

Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as inhibitors of methionine aminopeptidases .

Methods of Application or Experimental Procedures

Results or Outcomes

Antiviral Agents

Specific Scientific Field

Pharmaceutical Chemistry, Virology .

Summary of the Application

Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antiviral agents .

Methods of Application or Experimental Procedures

Results or Outcomes

Anticancer Agents

Specific Scientific Field

Pharmaceutical Chemistry, Oncology .

Summary of the Application

Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as anticancer agents .

Methods of Application or Experimental Procedures

Results or Outcomes

Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Chemistry, Microbiology .

Summary of the Application

Quinoline derivatives, including 3-Chloroquinolin-8-ol, have been studied for their potential as antimicrobial agents. They have been found to be effective against various Gram-positive and Gram-negative microbial species .

Methods of Application or Experimental Procedures

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Results or Outcomes

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Activator of the Two-Pore Domain Potassium Channel

Specific Scientific Field

Biochemistry .

Summary of the Application

3-Chloroquinolin-8-ol, also known as Cloxyquin, has been studied for its potential as an activator of the two-pore domain potassium channel, TRESK .

Methods of Application or Experimental Procedures

Results or Outcomes

Safety And Hazards

The safety information for 3-Chloroquinolin-8-ol indicates that it has a GHS07 pictogram, a signal word of “Warning”, and various hazard statements .

Future Directions

The future directions for 3-Chloroquinolin-8-ol and its derivatives could involve further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry . The development of more potent and/or selective inhibitors could also be a potential future direction .

properties

IUPAC Name

3-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXAPFATOSQMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327645
Record name 3-chloroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinolin-8-ol

CAS RN

102878-83-1
Record name 3-chloroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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